

What is the chemical structure of Sodium taurohyodeoxycholate?

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Sodium taurohyodeoxycholate

Cat. No.: B563279

[Get Quote](#)

An In-depth Technical Guide to Sodium Taurohyodeoxycholate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and biological properties of **Sodium taurohyodeoxycholate**, a bile acid derivative with emerging therapeutic potential.

Chemical Identity and Structure

Sodium taurohyodeoxycholate is the taurine-conjugated form of hyodeoxycholic acid, a secondary bile acid. Its chemical identity is defined by the following identifiers:

Property	Value
IUPAC Name	sodium;2-[[[(4R)-4- [(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6- dihydroxy-10,13-dimethyl- 2,3,4,5,6,7,8,9,11,12,14,15,16,17- tetradecahydro-1H-cyclopenta[a]phenanthren- 17-yl]pentanoyl]amino]ethanesulfonate[1]
Molecular Formula	C ₂₆ H ₄₄ NNaO ₆ S[1]
Molecular Weight	521.7 g/mol [1]
CAS Number	38411-85-7[1]
Parent Compound	Taurohyodeoxycholic acid (CID: 119046)[1][2]
Canonical SMILES	C--INVALID-LINK-- [C@H]1CC[C@@H]2[C@@]1(--INVALID-LINK- -O)C)O">C@@HC)C.[Na+]

The chemical structure of **Sodium taurohyodeoxycholate** is depicted below, illustrating the sterol nucleus with hydroxyl groups at the 3 α and 6 α positions, and the taurine conjugate side chain.

Caption: Chemical structure of **Sodium taurohyodeoxycholate**.

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways of **Sodium taurohyodeoxycholate** are limited, research on its parent compound, hyodeoxycholic acid (HDCA), provides significant insights into its potential biological roles.

Anti-inflammatory Effects via TGR5/AKT/NF- κ B Pathway

HDCA has been shown to inhibit lipopolysaccharide (LPS)-induced inflammatory responses in microglia.[3] This effect is mediated through the Takeda G protein-coupled receptor 5 (TGR5), a known bile acid receptor. The proposed signaling cascade is as follows:

- TGR5 Activation: HDCA binds to and activates TGR5 on the microglial cell surface.

- **AKT Phosphorylation:** TGR5 activation leads to the phosphorylation and activation of the protein kinase B (AKT).
- **NF-κB Inhibition:** Activated AKT subsequently inhibits the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of pro-inflammatory gene expression.[3]

This pathway suggests a potential neuroprotective role for **Sodium taurohyodeoxycholate** in conditions involving neuroinflammation.



[Click to download full resolution via product page](#)

Caption: Inferred TGR5 signaling pathway for HDCA.

Regulation of Intestinal Cell Proliferation via FXR-PI3K/AKT Pathway

HDCA has also been demonstrated to suppress the proliferation of intestinal epithelial cells through the farnesoid X receptor (FXR), another key bile acid nuclear receptor.[4] The signaling mechanism is proposed to involve:

- **FXR Activation:** HDCA activates FXR within intestinal epithelial cells.
- **PI3K/AKT Inhibition:** Activated FXR leads to the inhibition of the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, which is a critical promoter of cell growth and proliferation.[4]

This suggests that **Sodium taurohyodeoxycholate** could play a role in maintaining intestinal homeostasis.

Potential Therapeutic Applications

Based on preclinical studies of taurohyodeoxycholic acid (THDCA) and its parent compound, potential therapeutic applications include:

- Anticholelithogenic Agent: THDCA has been shown to significantly decrease the incidence of gallstones in mice fed a lithogenic diet.[5]
- Choleric Agent: It increases biliary flow and the content of biliary solids.[5]
- Metabolic Syndrome: HDCA has been shown to ameliorate metabolic syndrome in rat models by regulating primary bile acid synthesis and fatty acid degradation pathways.[6]
- Anti-inflammatory and Immunomodulatory Effects: THDCA has been noted to limit the expression of pro-inflammatory cytokines such as TNF- α and IL-6.[7]

Experimental Protocols

The study of **Sodium taurohyodeoxycholate** involves a variety of experimental techniques, from basic sample preparation to sophisticated analytical methods and cell-based assays.

Sample Preparation for Bile Acid Analysis

A common method for extracting bile acids from biological matrices like serum or plasma is organic solvent extraction.[8]

Protocol: Organic Solvent Extraction

- Sample Aliquoting: In a microcentrifuge tube, add a known volume (e.g., 50 μ L) of the biological sample.
- Internal Standard: Add an internal standard solution containing isotopically labeled bile acids to each sample for accurate quantification.
- Protein Precipitation: Add an organic solvent, such as methanol or acetonitrile (typically in a 3:1 or 4:1 ratio to the sample volume), to precipitate proteins.
- Vortexing: Vortex the mixture vigorously for approximately 10 minutes to ensure complete mixing and protein precipitation.
- Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
- Supernatant Collection: Carefully collect the supernatant containing the bile acids.

- **Evaporation:** Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
- **Reconstitution:** Reconstitute the dried extract in a suitable mobile phase for subsequent analysis.[8]

Quantification of Bile Acids by UPLC-MS/MS

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for the sensitive and specific quantification of individual bile acids.[9]

Instrumentation and Conditions:

- **UPLC System:** A high-pressure liquid chromatography system.
- **Column:** A reversed-phase C18 column is commonly used for separation.
- **Mobile Phase:** A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile/methanol mixture).
- **Mass Spectrometer:** A tandem quadrupole mass spectrometer.
- **Ionization Mode:** Electrospray Ionization (ESI) in negative ion mode.
- **Detection Mode:** Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each bile acid.[9]

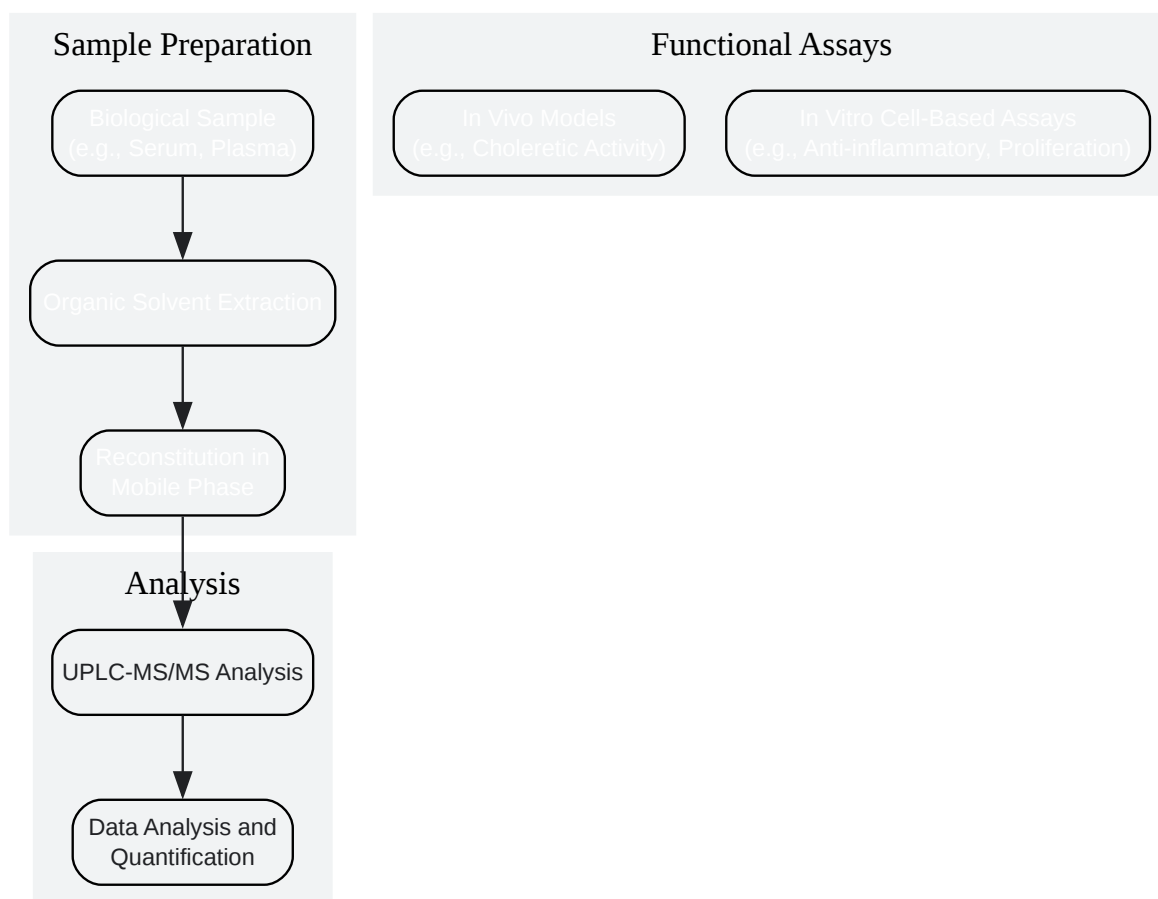
In Vitro and In Vivo Functional Assays

The biological activity of **Sodium taurohyodeoxycholate** can be assessed using a variety of functional assays.

- **Choleretic Activity:** In vivo studies in animal models (e.g., rats) with bile duct cannulation can be used to measure changes in bile flow and composition following administration of the compound.[5][10]
- **Anti-inflammatory Activity:** Cell-based assays using, for example, LPS-stimulated macrophages or microglial cells can be employed to measure the inhibition of pro-

inflammatory cytokine production (e.g., TNF- α , IL-6) by ELISA or qPCR.

- **Cell Proliferation Assays:** The effect on cell proliferation can be determined using standard assays such as the MTT assay or by measuring DNA synthesis (e.g., BrdU incorporation) in relevant cell lines (e.g., intestinal epithelial cells).
- **Signaling Pathway Analysis:** Western blotting can be used to detect changes in the phosphorylation status of key signaling proteins (e.g., AKT, NF- κ B) in response to treatment with **Sodium taurohyodeoxycholate**.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for bile acid analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sodium taurohyodeoxycholate | C₂₆H₄₄NNaO₆S | CID 90478527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Taurohyodeoxycholic acid | C₂₆H₄₅NO₆S | CID 119046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hyodeoxycholic acid inhibits lipopolysaccharide-induced microglia inflammatory responses through regulating TGR5/AKT/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hyodeoxycholic acid (HDCA) suppresses intestinal epithelial cell proliferation through FXR-PI3K/AKT pathway, accompanied by alteration of bile acids metabolism profiles induced by gut bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological studies on taurohyodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hyodeoxycholic Acid Ameliorates Metabolic Syndrome Through Pathways of Primary Bile Acid Synthesis and Fatty Acid Degradation: Insights From a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. benchchem.com [benchchem.com]
- 10. Effect of taurohyodeoxycholic acid, a hydrophilic bile salt, on bile salt and biliary lipid secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [What is the chemical structure of Sodium taurohyodeoxycholate?]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b563279#what-is-the-chemical-structure-of-sodium-taurohyodeoxycholate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com